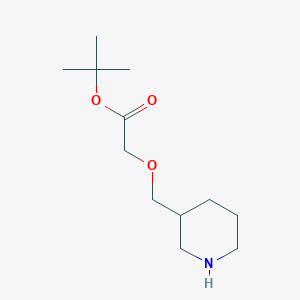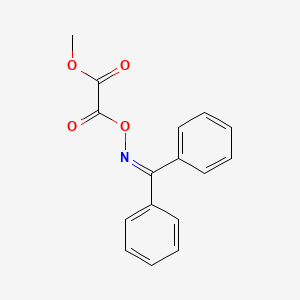
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate is a glycine derivative known for its unique chemical structure and properties. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate typically involves the reaction of glycine derivatives with diphenylmethylene reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate has a wide range of applications in scientific research. It is used in the study of amino acid derivatives and their effects on physical, mental, and physiological activities. This compound is also utilized in the development of new pharmaceuticals and as a reagent in various chemical reactions .
Mécanisme D'action
The mechanism of action of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate include other glycine derivatives and amino acid analogs. Examples include 2-(4-((((diphenylmethylene)amino)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one and 2-(4-((((9H-fluoren-9-ylidene)amino)oxy)-methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-O-(benzhydrylideneamino) 1-O-methyl oxalate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)16(19)21-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
BXLDZMQJTNLMAI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


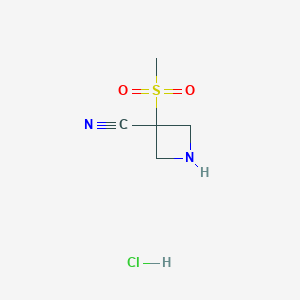


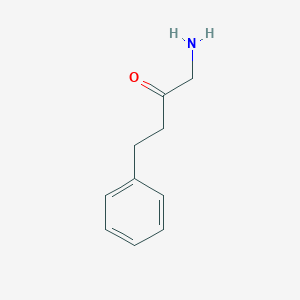

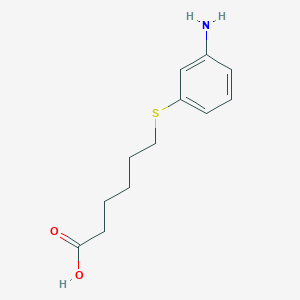

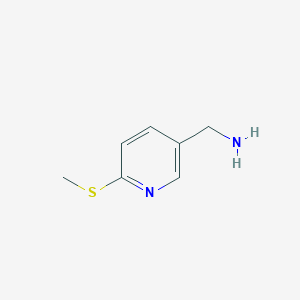
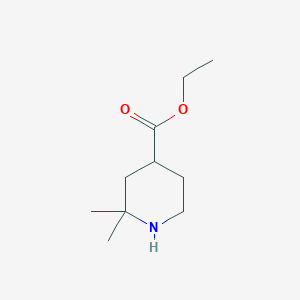
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)


